

Gate degradation mechanisms in GaN HEMTs under stress.

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Compound of Interest

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GaN HEMT Gate Degradation: Technical Support Center

This technical support center provides researchers and scientists with troubleshooting guides and frequently asked questions (FAQs) regarding gate degradation mechanisms in **Gallium Nitride** (GaN) High Electron Mobility Transistors (HEMTs) under electrical and thermal stress.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms responsible for gate degradation in GaN HEMTs?

A1: Gate degradation in GaN HEMTs is a complex process driven by several mechanisms, often acting in concert. The primary drivers include:

- **Inverse Piezoelectric Effect:** High electric fields, particularly under reverse bias, induce mechanical stress in the AlGaN barrier layer. This stress can lead to the formation of crystallographic defects, such as cracks and dislocations, creating leakage paths.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Hot-Carrier Effects:** Electrons accelerated by high electric fields in the channel (so-called "hot electrons") can gain enough energy to be injected into the barrier layer or generate defects.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) This is particularly prevalent in the "semi-on" state.[\[4\]](#)[\[6\]](#)
- **Trapping Effects:** Charge carriers (electrons or holes) can become trapped in pre-existing or newly generated defects within the gate stack (e.g., in the p-GaN layer, AlGaN barrier, or

dielectric interfaces).[2][7][8] This trapping alters the device's electrostatics, leading to threshold voltage instability.

- Time-Dependent Dielectric Breakdown (TDDB): For MIS-HEMTs, the gate dielectric can degrade over time under high electric field stress, leading to a sudden and permanent failure of the gate.[9][10][11][12]

Q2: How does stress polarity (forward vs. reverse bias) affect gate degradation?

A2: The polarity of the gate stress significantly influences the degradation mechanism:

- Reverse Bias Stress ($V_{gs} < 0$): This condition creates a high electric field at the drain-side edge of the gate. The dominant degradation mechanism is often the inverse piezoelectric effect, leading to a sudden, irreversible increase in gate leakage current once a critical voltage is surpassed.[1][2]
- Forward Bias Stress ($V_{gs} > 0$): In p-GaN gate HEMTs, forward bias can lead to both electron and hole trapping.[7][13] At low forward bias, electron trapping may cause a positive threshold voltage (V_{th}) shift.[7][13] At higher forward bias, hole trapping can dominate, causing a negative V_{th} shift.[7][13][14]

Q3: What is "Threshold Voltage Instability" and what causes it?

A3: Threshold voltage (V_{th}) instability refers to the shift in the gate voltage required to turn the transistor on after a period of stress. It is primarily caused by charge trapping in various locations within the device structure.

- A positive V_{th} shift is generally attributed to electron trapping in the AlGaN barrier, p-GaN layer, or underlying buffer layers.[4][7][13]
- A negative V_{th} shift is often caused by the trapping of holes, which can be generated by impact ionization in high-field regions.[7][14][15]

Q4: What is the role of temperature in gate degradation?

A4: Temperature acts as an accelerating factor for many degradation mechanisms. High temperatures can:

- Promote the generation of defects.[15]
- Facilitate the diffusion of metal from the gate contact into the semiconductor.[2]
- Increase the probability of carriers overcoming energy barriers, enhancing trapping/de-trapping phenomena.[13]
- Accelerate Time-Dependent Dielectric Breakdown (TDDB) in MIS-HEMTs.[10]

Troubleshooting Guides

This section addresses common issues observed during GaN HEMT stress experiments.

Observed Issue	Potential Cause(s)	Troubleshooting / Next Steps
Sudden, large, and irreversible increase in gate leakage current (I_g)	Inverse Piezoelectric Effect: A critical voltage has likely been exceeded, causing physical defect formation in the AlGaN barrier.[1][16]	1. Confirm the critical voltage by performing a step-stress experiment. 2. Use physical failure analysis techniques like TEM or photon emission microscopy to identify defects. [17] 3. Consider device designs with field plates to reduce the peak electric field. [2]
Gradual increase in gate leakage current (I_g)	Defect-Assisted Tunneling: Stress may be generating new defects that assist carrier tunneling through the Schottky barrier.[18]	1. Perform temperature-dependent I-V measurements to analyze the leakage mechanism (e.g., Poole-Frenkel emission).[3] 2. Conduct constant voltage stress tests to monitor the time-evolution of the leakage.
Threshold voltage (V_{th}) shifts positive after stress	Electron Trapping: Hot electrons or electrons injected from the gate are being trapped in the gate stack (e.g., AlGaN barrier, p-GaN, or dielectric).[4][7][13]	1. Perform stress-and-recovery experiments to determine if the trapping is reversible. 2. Use pulsed I-V measurements to characterize the time constants of the trapping effects.[4]
Threshold voltage (V_{th}) shifts negative after stress	Hole Trapping: Holes generated by impact ionization may be trapped in the gate region.[7][14][15] This is common in p-GaN HEMTs under high forward gate bias.	1. Correlate the V_{th} shift with gate current measurements; an increase in gate current can indicate hole injection.[7] 2. Investigate the effect of temperature, as de-trapping rates are thermally activated.

Drain current (I_d) decreases, and On-resistance (R_{on}) increases	Hot-Carrier Induced Trapping: Hot electrons generated during stress can be trapped, depleting the 2DEG channel. [4][5] Surface Pitting: High-temperature stress can cause physical damage to the semiconductor surface. [19][20]	1. Use pulsed I-V measurements (gate and drain lag) to probe for trapping effects. [4][21] 2. For suspected physical damage, perform post-stress failure analysis (e.g., SEM, AFM).
Catastrophic gate failure (short circuit)	Time-Dependent Dielectric Breakdown (TDDB): In MIS-HEMTs, the gate insulator has broken down. [9][10] Electromigration/Contact Degradation: At high temperatures, metal from the gate contact may have migrated, shorting the gate.	1. For TDDB, perform constant voltage stress tests on multiple devices to obtain Weibull statistics and estimate lifetime. [11] 2. Analyze the failed device with microscopy to check for gate metal deformation or diffusion.

Quantitative Data Summary

The following tables summarize typical degradation behaviors reported in the literature under different stress conditions.

Table 1: Threshold Voltage (V_{th}) Shift Under Gate Stress

Device Type	Stress Condition	Stress Duration	Vth Shift (ΔV_{th})	Probable Mechanism	Reference
p-GaN HEMT	Vg = 2-6 V	4000 s	Positive, increases with Vg	Electron Trapping	[7]
p-GaN HEMT	Vg = 7-9.5 V	4000 s	Positive, but decreases with Vg	Competing Electron & Hole Trapping	[7]
p-GaN HEMT	Vg.stress < 2 V (RT)	Step-stress	Positive	Electron Trapping	[13]
p-GaN HEMT	Vg.stress > 4 V (RT)	Step-stress	Negative	Hole Trapping	[13]
Schottky Gate HEMT	Semi-on state (Vd=40V)	1000s of sec	Positive (~0.5 V)	Hot-Electron Trapping	[4]

Table 2: Gate Leakage Current (Ig) Increase Under Reverse Bias Stress

Device Type	Stress Method	Critical Voltage (Vc)	Ig Increase Factor	Probable Mechanism	Reference
AlGaIn/GaN HEMT	Step-stress (Vgs stepped from -10 to -50V)	Varies with step time	> 1000x	Inverse Piezoelectric Effect	[1]
Gated TLM HEMT	Step-stress	-10 V to > -60 V	Up to 10,000x	Inverse Piezoelectric Effect	[16]
AlGaIn/GaN HEMT (No Field Plate)	Step-stress (Vgs, Vds=5V)	~ -40 V	Sudden increase	Inverse Piezoelectric Effect	[2]
AlGaIn/GaN HEMT (With Field Plate)	Step-stress (Vgs, Vds=5V)	~ -65 V	Sudden increase	Inverse Piezoelectric Effect	[2]

Experimental Protocols

Protocol 1: Step-Stress Test for Determining Critical Voltage

This protocol is used to identify the critical voltage at which sudden, permanent degradation (e.g., due to the inverse piezoelectric effect) occurs.

- Initial Characterization: Perform a full suite of DC I-V measurements (Id-Vg, Id-Vd, Ig-Vg) on the fresh device. Ensure characterization sweeps do not themselves cause degradation.[1]
- Stress Application:
 - Set a constant drain voltage (e.g., Vds = 0 V or a low application-relevant voltage).
 - Apply a reverse gate voltage (Vgs) starting from a safe level (e.g., -5 V).
 - Hold the stress for a fixed duration (the "step time," e.g., 60 seconds).[1]

- Intermediate Characterization: After each stress step, repeat the full DC I-V characterization to monitor changes in V_{th} , I_d , R_{on} , and I_g .
- Stepping: Increase the magnitude of the reverse gate voltage by a fixed increment (e.g., 1 V).^[1]
- Repeat: Repeat steps 2-4 until a predefined failure criterion is met, such as a 100x increase in gate leakage current.
- Analysis: Plot the change in key parameters (e.g., I_g) versus the stress voltage. The voltage at which a sharp, irreversible increase occurs is the critical voltage.

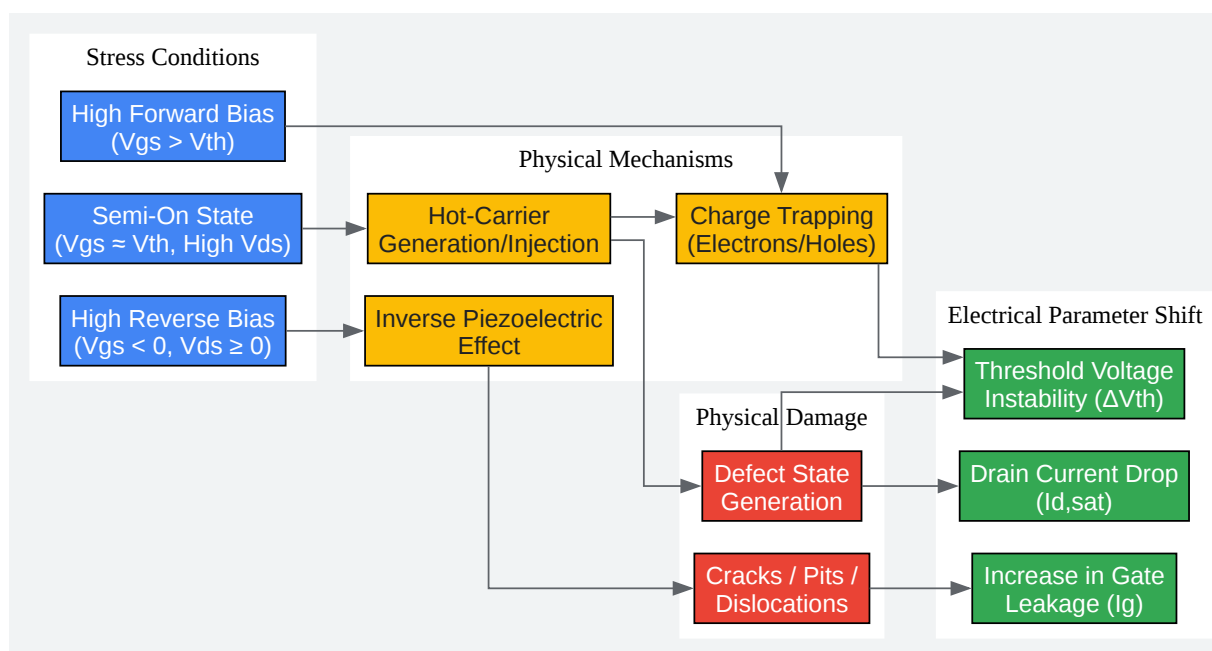
Protocol 2: Constant Voltage Stress (CVS) Test for V_{th} Instability

This protocol is used to evaluate time-dependent shifts in threshold voltage due to charge trapping.

- Initial Characterization: Measure the initial I_d - V_g transfer curve of the device and extract the baseline V_{th} .
- Stress Application:
 - Apply a constant DC gate voltage ($V_{gs, stress}$) and drain voltage ($V_{ds, stress}$). The bias point should be chosen to target specific mechanisms (e.g., $V_{ds}=0V$ for gate-only stress, or a semi-on state for hot-carrier stress).
 - Maintain this stress for a prolonged period, with periodic interruptions for measurement.
- Measurement Interruption:
 - At predefined time intervals (e.g., 1s, 10s, 100s, 1000s), interrupt the stress.
 - Quickly sweep the I_d - V_g curve to measure the new V_{th} . Minimize measurement time to avoid recovery effects.
- Resumption of Stress: Re-apply the stress conditions immediately after the measurement.

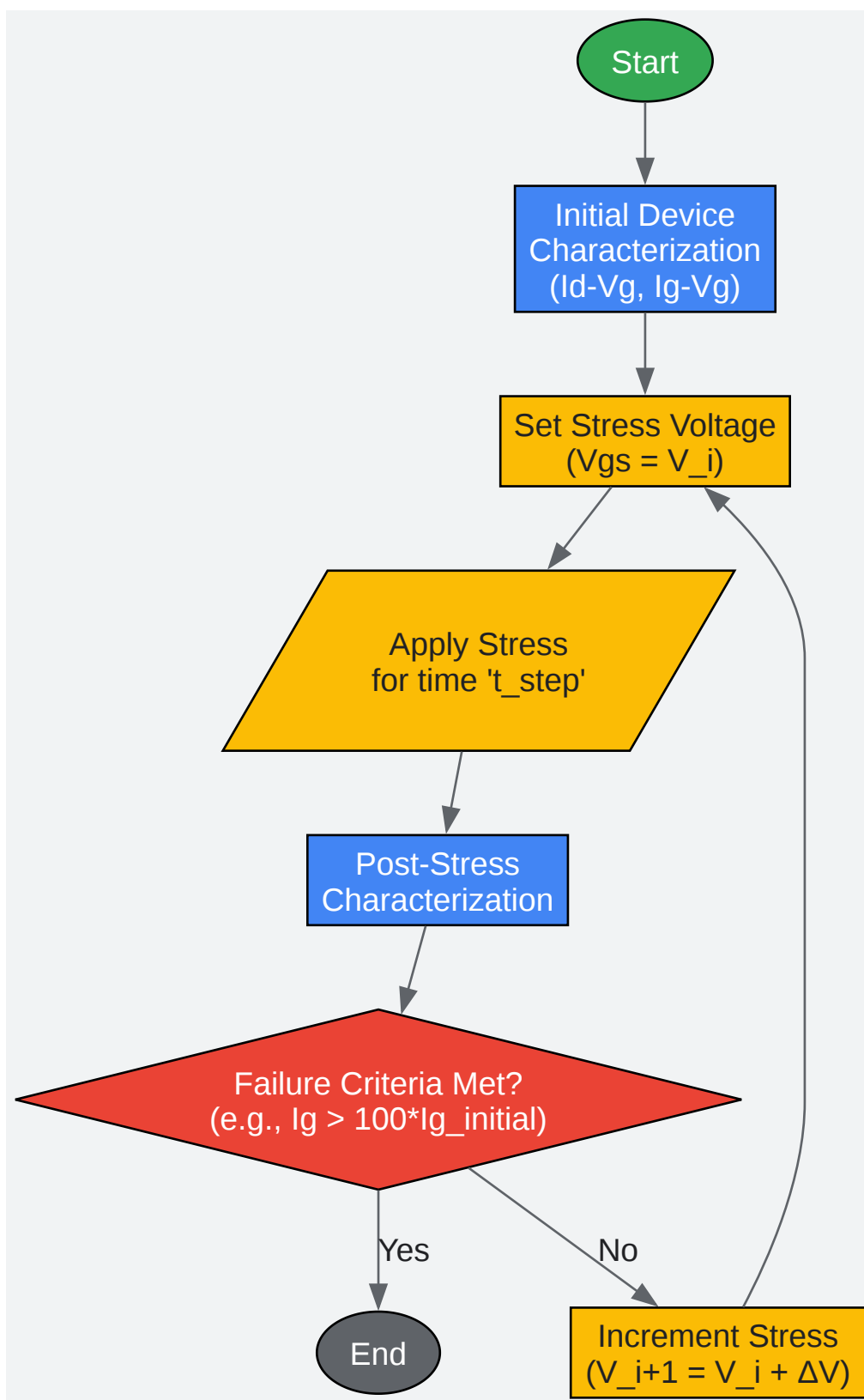
- Analysis: Plot the threshold voltage shift (ΔV_{th}) as a function of stress time. This can reveal the dynamics of charge trapping.[7]

Visualizations



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Caption: Logical flow from stress conditions to degradation mechanisms and observable parameter shifts.



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Caption: Experimental workflow for a typical gate step-stress reliability test.

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